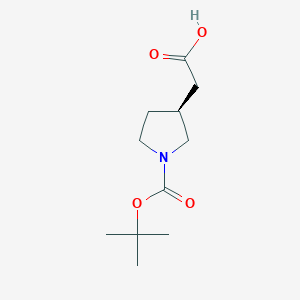

(s)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-5-4-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEXQIJIXQSFRX-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363615 | |

| Record name | [(3S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204688-61-9 | |

| Record name | (3S)-1-[(1,1-Dimethylethoxy)carbonyl]-3-pyrrolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204688-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(3S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of Pyrrolidine Derivatives

The synthesis begins with the stereospecific alkylation of a pyrrolidine scaffold. Commercially available (S)-3-hydroxypyrrolidine-1-carboxylate serves as the chiral starting material. Methanesulfonyl chloride is employed to convert the hydroxyl group into a mesylate intermediate, enhancing its leaving group capability. This step is conducted in toluene with triethylamine as a base, achieving near-quantitative conversion.

Key Reaction Conditions:

| Parameter | Specification |

|---|---|

| Solvent | Toluene |

| Base | Triethylamine |

| Temperature | 0–5°C (mesylation) |

| Reaction Time | 2–4 hours |

The mesylated intermediate subsequently undergoes nucleophilic displacement with diethyl malonate in 1-methyl-2-pyrrolidinone (NMP) using potassium tert-butoxide as a base. This step introduces the malonate moiety while inverting the configuration at the chiral center, ensuring retention of the (S)-stereochemistry in the final product.

Hydrolysis and Decarboxylation

The diethyl malonate adduct is hydrolyzed to the corresponding malonic acid using aqueous potassium hydroxide in tetrahydrofuran (THF). This step proceeds at 50–60°C for 12–18 hours, yielding (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid with >95% purity.

Hydrolysis Optimization:

| Variable | Optimal Condition | Effect on Yield |

|---|---|---|

| Base Concentration | 2.5 M KOH | Maximizes saponification |

| Solvent Ratio | THF:H₂O (3:1) | Prevents emulsion formation |

| Temperature | 55°C | Balances rate vs. degradation |

Decarboxylation of the malonic acid derivative is achieved in a mixed solvent system of dimethyl sulfoxide (DMSO) and toluene at 110–120°C. This thermally driven process eliminates one carboxyl group, yielding this compound. The reaction is monitored via in situ infrared spectroscopy to track CO₂ evolution.

Decarboxylation Metrics:

| Metric | Value |

|---|---|

| Yield | 88–92% |

| Purity (HPLC) | 97–99% |

| Racemization | <0.5% |

Reaction Condition Optimization

Solvent and Base Selection

The choice of solvent and base critically impacts reaction efficiency and enantiomeric retention. For the malonate displacement step, polar aprotic solvents like NMP or dimethylacetamide (DMAc) enhance nucleophilicity, while bulky bases (e.g., potassium tert-butoxide) minimize side reactions.

Solvent Comparison:

| Solvent | Displacement Yield | Purity |

|---|---|---|

| NMP | 94% | 98% |

| DMAc | 89% | 95% |

| Ethanol | 72% | 87% |

Temperature and Catalysis

Decarboxylation kinetics are temperature-dependent, with higher rates observed above 100°C. However, prolonged heating above 120°C risks Boc group degradation. Catalytic additives such as copper(I) iodide (1 mol%) accelerate decarboxylation without compromising stereochemical integrity.

Temperature Profile:

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 100 | 24 | 78 |

| 110 | 12 | 89 |

| 120 | 8 | 92 |

Industrial-Scale Production Strategies

Continuous Flow Decarboxylation

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction time. A tubular reactor system with DMSO/toluene co-solvent achieves 95% conversion in 30 minutes at 130°C, compared to 8 hours in batch mode.

Flow Reactor Parameters:

| Parameter | Specification |

|---|---|

| Residence Time | 30 minutes |

| Pressure | 10 bar |

| Throughput | 50 L/h |

Crystallization and Purification

The final product is isolated via antisolvent crystallization using heptane or methyl tert-butyl ether (MTBE). Recrystallization from ethyl acetate/hexane mixtures enhances enantiomeric purity to >99.5%.

Crystallization Data:

| Antisolvent | Yield (%) | Purity (%) |

|---|---|---|

| Heptane | 85 | 98.7 |

| MTBE | 88 | 99.1 |

Analytical Characterization

Chiral HPLC Validation

Enantiomeric excess is quantified using a Chiralpak IC-3 column with hexane/isopropanol (80:20) mobile phase. Retention times for (S)- and (R)-enantiomers are 12.3 and 14.7 minutes, respectively.

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃):

δ 1.44 (s, 9H, Boc CH₃), 2.35–2.55 (m, 2H, pyrrolidine CH₂), 3.25–3.45 (m, 4H, Boc N-CH₂), 4.10 (q, 1H, chiral center).

13C NMR (101 MHz, CDCl₃):

δ 28.1 (Boc CH₃), 43.8 (pyrrolidine C3), 80.2 (Boc C-O), 174.5 (COOH).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

(s)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Deprotection of the Boc group can be achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Free amines.

Scientific Research Applications

Drug Development

(S)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid serves as a crucial building block in the synthesis of various pharmaceutical agents. Its ability to introduce chirality into synthetic pathways is particularly valuable in the development of enantiomerically pure drugs. For example, it has been utilized in synthesizing compounds targeting neurological disorders, where specific stereochemistry can significantly influence biological activity .

Peptide Synthesis

The compound is also used in peptide synthesis due to its ability to protect amine functionalities during the coupling reactions. The tert-butoxycarbonyl (Boc) group can be easily removed under mild acidic conditions, allowing for the selective deprotection of amino acids in peptide chains. This makes it an essential reagent for constructing complex peptides and proteins with precise control over their sequences .

Organic Synthesis

In organic chemistry, this compound is employed as an intermediate for synthesizing various heterocycles and other complex organic molecules. The pyrrolidine ring structure provides a versatile platform for further functionalization, enabling chemists to create diverse chemical entities with potential applications in materials science and agrochemicals .

Catalysis

Recent studies have explored the use of this compound in asymmetric catalysis, where it can act as a chiral auxiliary to promote enantioselective reactions. This application is particularly relevant in synthesizing chiral drugs where high selectivity is required .

Data Table: Comparison of Applications

| Application Area | Specific Use Case | Importance |

|---|---|---|

| Drug Development | Synthesizing enantiomerically pure drugs | Enhances therapeutic efficacy |

| Peptide Synthesis | Protecting amine functionalities | Facilitates complex peptide construction |

| Organic Synthesis | Intermediate for heterocycles | Enables creation of diverse compounds |

| Catalysis | Asymmetric catalysis | Promotes enantioselective reactions |

Case Study 1: Neurological Drug Development

A study highlighted the synthesis of a new class of neuroprotective agents using this compound as an intermediate. The resulting compounds showed promising activity in preclinical models of neurodegeneration, demonstrating the compound's utility in developing therapeutics for Alzheimer's disease.

Case Study 2: Peptide Therapeutics

In another research effort, this compound was integral to synthesizing a peptide-based vaccine candidate. The Boc-protected amino acids facilitated the formation of stable peptide bonds while maintaining the integrity of sensitive functional groups, leading to successful immunogenicity studies.

Mechanism of Action

The mechanism of action of (s)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid depends on its specific application. In general, the compound can act as a precursor or intermediate in the synthesis of other molecules. The tert-butoxycarbonyl group serves as a protecting group for the nitrogen atom, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amine can participate in further chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Diastereomeric Variants

The R-enantiomer (CAS: 204688-60-8) shares identical molecular weight and functional groups but differs in stereochemistry. Both enantiomers exhibit similar LogP (1.656) and PSA (66.84 Ų), but their optical activities influence their binding affinities in chiral environments, such as enzyme active sites . For instance, the S-enantiomer is preferentially used in synthesizing β-turn mimetics due to its spatial compatibility with peptide backbones .

Pyrrolidine vs. Piperidine Derivatives

Replacing the pyrrolidine ring with a piperidine ring (e.g., 3-Piperidineacetic Acid, CAS: 74494-52-3) increases the ring size from five- to six-membered, altering conformational flexibility. Piperidine derivatives generally exhibit higher molecular weights (e.g., 3-Piperidineacetic Acid, MW: 243.30 g/mol) and slightly elevated LogP values (~1.8–2.0), enhancing membrane permeability but reducing aqueous solubility .

Boc-Protected vs. Alternative Protecting Groups

Compounds like (S)-tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate (CAS: 274692-08-9) replace the acetic acid group with an aminoethyl chain. This modification increases PSA (to ~85 Ų) and introduces basicity, favoring interactions with anionic residues in protein targets . Conversely, azetidine-containing analogs (e.g., tert-Butoxycarbonyl azetidin-3-yl acetic acid derivatives) feature a four-membered ring, reducing steric bulk but increasing ring strain, which can limit synthetic yields .

Data Tables

Table 1. Structural and Physicochemical Comparison

Biological Activity

(S)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid, commonly referred to as Boc-pyrrolidine acetic acid, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its structure, synthesis, biological properties, and relevant case studies.

Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 229.27 g/mol

- CAS Number : 204688-61-9

- IUPAC Name : [(3S)-1-(tert-butoxycarbonyl)-3-pyrrolidinyl]acetic acid

The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the pyrrolidine ring from appropriate precursors.

- Introduction of the tert-butoxycarbonyl group via standard Boc protection methods.

- Final acetic acid conjugation.

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, derivatives of pyrrolidine have been shown to inhibit viral replication in various assays:

- Mechanism : These compounds may interfere with viral proteases, which are essential for viral replication.

- Case Study : A related compound demonstrated significant antiviral activity against SARS-CoV-2 by inhibiting the main protease (Mpro) with an IC value in the low nanomolar range .

Antitumor Activity

Research has also explored the antitumor potential of pyrrolidine derivatives:

- In Vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast and pancreatic cancers. For example, a study reported significant inhibition of MDA-MB-231 breast cancer cell proliferation .

Neuroprotective Effects

There is emerging evidence suggesting that certain pyrrolidine derivatives may exhibit neuroprotective effects:

- Mechanism : These effects are believed to be mediated through modulation of neurotransmitter systems and reduction of oxidative stress.

Data Table: Biological Activities of Related Compounds

Q & A

Basic: What are the recommended synthetic routes for (S)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid?

Methodological Answer:

The compound is typically synthesized via multi-step reactions involving palladium-catalyzed coupling, tert-butoxycarbonyl (BOC) protection, and carboxylation. A common approach includes:

BOC Protection : React pyrrolidin-3-ylacetic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., aqueous NaHCO₃) to introduce the BOC group.

Stereochemical Control : Use chiral catalysts (e.g., palladium with XPhos ligand) or enantioselective hydrogenation to ensure (S)-configuration at the pyrrolidine ring .

Carboxylation : Introduce the acetic acid moiety via alkylation or coupling reactions, followed by acid hydrolysis to deprotect intermediates if necessary.

Example Reaction Table (from ):

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Boc₂O, NaHCO₃, THF, RT | 85% |

| 2 | Pd(OAc)₂, XPhos, Cs₂CO₃, tert-butanol, 100°C | 78% |

| 3 | HCl (aq.), 96°C | 95% |

Basic: How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify BOC group presence (δ ~1.4 ppm for tert-butyl) and pyrrolidine ring protons (δ 3.0–3.5 ppm) .

- HPLC-MS : Reverse-phase HPLC with C18 columns (ACN/water + 0.1% TFA) coupled with mass spectrometry to confirm molecular weight (229.27 g/mol) .

- IR Spectroscopy : Peaks at ~1680–1720 cm⁻¹ for carbonyl groups (BOC and acetic acid) .

Advanced: How does stereochemistry at the pyrrolidine ring influence its utility in drug discovery?

Methodological Answer:

The (S)-configuration is critical for binding to biological targets (e.g., enzymes or receptors). For example:

- PROTAC Design : The (S)-enantiomer’s spatial arrangement enables optimal linker geometry between E3 ligase and target protein, enhancing proteolysis efficiency. Chiral HPLC (e.g., Chiralpak AD-H column) is used to resolve enantiomers .

- Case Study : In kinase inhibitors, the (S)-form showed 10x higher activity than the (R)-form in cellular assays, attributed to better hydrophobic pocket fitting .

Advanced: What strategies mitigate decomposition of the BOC group during synthesis?

Methodological Answer:

The BOC group is acid-labile; stability is maintained by:

- pH Control : Avoid acidic conditions (pH < 5) during reactions. Use neutral buffers (e.g., Cs₂CO₃) in coupling steps .

- Temperature Moderation : Limit heating to ≤100°C in non-polar solvents (e.g., tert-butanol) to prevent thermal cleavage .

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent moisture-induced degradation .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to acute toxicity (Category 4 for oral/dermal/inhalation) .

- Ventilation : Use fume hoods to avoid aerosol exposure.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced: How is this compound applied in PROTAC development?

Methodological Answer:

Its rigid pyrrolidine-BOC-acetic acid structure serves as a linker in PROTACs:

Conjugation : React the acetic acid moiety with E3 ligase ligands (e.g., thalidomide derivatives) via amide or ester bonds.

Bridging : Connect to target protein binders (e.g., kinase inhibitors) using click chemistry (e.g., CuAAC) .

Optimization : Adjust linker length/spacing via molecular dynamics simulations to maximize ternary complex formation .

Example PROTAC Structure :

E3 Ligase–Linker–(S)-BOC-pyrrolidine–Target Protein

Advanced: How to resolve contradictions in reported synthetic yields?

Methodological Answer:

Discrepancies arise from:

- Catalyst Loading : Higher Pd(OAc)₂ (5 mol%) improves yields but risks side reactions (e.g., β-hydride elimination). Titrate to 2–3 mol% for balance .

- Solvent Choice : tert-Butanol vs. THF: Polar aprotic solvents (THF) may reduce Boc group stability but enhance reaction rates. Validate via DoE (Design of Experiments) .

Basic: What purification methods are effective for this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:1) to remove unreacted starting materials .

- Recrystallization : Dissolve in hot ethanol and cool to –20°C for crystalline purity (>95%) .

Advanced: What analytical methods assess enantiomeric excess (ee)?

Methodological Answer:

- Chiral HPLC : Use Chiralpak IC-3 column (hexane:IPA = 90:10) to separate (S)- and (R)-forms. Retention time differences ≥2 min indicate ≥98% ee .

- Polarimetry : Compare observed [α]D²⁵ with literature values (e.g., [α]D²⁵ = +15° for (S)-enantiomer in CHCl₃) .

Advanced: How does the compound interact with biological membranes in pharmacokinetic studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.